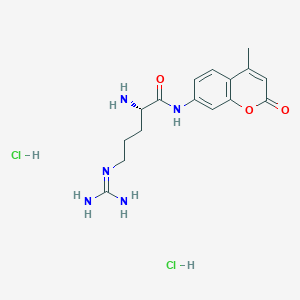

L-Arginine 7-amido-4-methylcoumarin dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.2ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);2*1H/t12-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGJRBUFCDSWOX-LTCKWSDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectral Properties and Applications of L-Arginine 7-amido-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine 7-amido-4-methylcoumarin (L-Arg-AMC) is a fluorogenic substrate extensively utilized in biochemical assays to measure the activity of specific proteases. This compound consists of the amino acid L-arginine linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact form, the fluorescence of the coumarin moiety is quenched. Upon enzymatic cleavage of the amide bond by a protease, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity, providing a sensitive and continuous method for monitoring enzymatic reactions. This guide provides an in-depth overview of the spectral properties of L-Arg-AMC, detailed experimental protocols, and the logical workflow of its application in protease assays.

Core Mechanism of Action

The utility of L-Arginine 7-amido-4-methylcoumarin as a protease substrate is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching. The non-fluorescent substrate is hydrolyzed by a target enzyme, such as trypsin or cathepsin H, to release the fluorescent 7-amino-4-methylcoumarin (AMC). The liberated AMC can be excited by light at its maximum absorption wavelength, and it will then emit light at a longer wavelength. The intensity of this emitted light is measured over time to determine the rate of the enzymatic reaction.

Spectral Properties

The key spectral properties of interest are those of the fluorescent product, 7-amino-4-methylcoumarin (AMC), as the intact substrate is designed to have minimal fluorescence.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~341-351 nm | The optimal wavelength to excite the liberated AMC.[1][2][3] |

| Emission Maximum (λem) | ~430-441 nm | The wavelength at which the maximum fluorescence intensity is detected.[1][2] |

| Molar Absorptivity (ε) | ~18,000 M⁻¹cm⁻¹ | In ethanol. This value is for the free fluorophore, 7-amino-4-methylcoumarin. |

| Quantum Yield (Φ) | High | Aminocoumarins are known for their high fluorescence quantum yields. For example, the related compound 6-hydroxy-7-amino-4-methylcoumarin has a quantum yield of 0.81 in methanol.[4] |

Experimental Protocols

General Protease Activity Assay using L-Arginine 7-amido-4-methylcoumarin

This protocol provides a general framework for measuring the activity of proteases like trypsin or cathepsin H that recognize and cleave the L-arginine substrate.

Materials:

-

L-Arginine 7-amido-4-methylcoumarin substrate

-

Purified enzyme (e.g., Trypsin, Cathepsin H) or cell lysate containing the enzyme

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer at the optimal pH for the enzyme)

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

Procedure:

-

Prepare a stock solution of L-Arginine 7-amido-4-methylcoumarin: Dissolve the substrate in a suitable solvent, such as DMSO, to a concentration of 10 mM.

-

Prepare a working solution of the substrate: Dilute the stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Prepare the enzyme solution: Dilute the purified enzyme or cell lysate in the assay buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.

-

Set up the assay in a 96-well plate:

-

Add the enzyme solution to the wells.

-

Include control wells containing assay buffer without the enzyme to measure background fluorescence.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate the reaction: Add the substrate working solution to all wells.

-

Measure fluorescence: Immediately place the plate in a microplate reader pre-set to the appropriate excitation (~350 nm) and emission (~440 nm) wavelengths.[5] Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.

-

Plot the fluorescence intensity versus time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve.

-

The enzyme activity can be calculated by comparing the reaction rate to a standard curve of free AMC.

-

Determination of Fluorescence Quantum Yield

This protocol describes how to measure the fluorescence quantum yield of a coumarin derivative relative to a known standard.

Materials:

-

Coumarin sample (e.g., 7-amino-4-methylcoumarin)

-

Quantum yield standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ = 0.546)[6]

-

Spectroscopy-grade solvent

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Prepare a series of dilute solutions: Prepare five to six solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Measure absorbance: Record the absorbance spectrum of each solution using the UV-Vis spectrophotometer and determine the absorbance at the excitation wavelength.

-

Measure fluorescence emission: Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

-

Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

Where:

-

Φ_standard is the quantum yield of the standard.

-

Slope_sample and Slope_standard are the slopes of the lines from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_standard are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).[6]

-

Visualizations

Signaling Pathway: Enzymatic Cleavage of L-Arginine 7-amido-4-methylcoumarin

Caption: Enzymatic cleavage of L-Arg-AMC by a protease.

Experimental Workflow: Protease Activity Assay

Caption: Workflow for a typical protease activity assay.

References

An In-depth Technical Guide on the Mechanism of Action of L-Arginine 7-amido-4-methylcoumarin dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Arginine 7-amido-4-methylcoumarin dihydrochloride is a synthetic, fluorogenic substrate extensively utilized in biochemical assays to quantify the enzymatic activity of specific proteases. Its mechanism of action is predicated on the enzymatic hydrolysis of the amide bond linking L-arginine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). This cleavage event results in a measurable increase in fluorescence, directly proportional to the rate of enzyme activity. This technical guide provides a comprehensive overview of the substrate's mechanism of action, its primary enzymatic targets, quantitative kinetic data, and detailed experimental protocols for its application in research settings.

Core Mechanism of Action

The fundamental principle behind the utility of this compound lies in its role as a fluorogenic substrate. In its intact form, the coumarin moiety is non-fluorescent. However, upon enzymatic cleavage of the amide bond, the free 7-amino-4-methylcoumarin (AMC) is liberated. This liberated AMC is highly fluorescent, with an excitation maximum around 345-351 nm and an emission maximum in the blue region of the spectrum, approximately at 440-445 nm[1][2]. The rate of the increase in fluorescence intensity is a direct measure of the enzyme's catalytic activity.

This substrate is particularly valuable for studying proteases that exhibit specificity for cleaving peptide bonds C-terminal to an arginine residue.

Primary Enzymatic Targets

This compound is a well-established substrate for the following enzymes:

-

Cathepsin H: A lysosomal cysteine protease that, uniquely among cathepsins, exhibits aminopeptidase activity.[3][4] Cathepsin H is involved in various physiological and pathological processes, and this substrate provides a sensitive tool for studying its activity.[3][4]

-

Aminopeptidase B: A metallo-exopeptidase that specifically cleaves N-terminal arginine and lysine residues from peptides.[5] It plays a role in the final stages of protein processing and degradation.

Quantitative Kinetic Data

The efficiency of an enzyme's catalysis on a given substrate is quantitatively described by the Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). While extensive research has been conducted on these enzymes, specific kinetic data for this compound can be sparse in publicly available literature. The table below summarizes available relevant data.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/ml/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism/Conditions |

| Aminopeptidase B | Arg-4mβNA | 26 | 19.9 | Not Reported | Not Reported | Pediococcus acidilactici NCDC 252 |

Note: The data presented for Aminopeptidase B was obtained using Arginine-4-meta-β-naphthylamide (Arg-4mβNA), a structurally similar chromogenic substrate.[6] This information is provided as a proxy in the absence of directly reported values for this compound. Researchers are encouraged to determine the specific kinetic parameters for their experimental system.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in enzyme activity assays.

General Assay Principle

The assay is based on the time-dependent increase in fluorescence resulting from the enzymatic cleavage of the substrate. The reaction is initiated by adding the enzyme to a solution containing the substrate, and the fluorescence is monitored over time using a fluorometer.

Materials and Reagents

-

This compound (substrate)

-

Purified Cathepsin H or Aminopeptidase B

-

Assay Buffer (specific to the enzyme being studied)

-

7-Amino-4-methylcoumarin (AMC) standard (for calibration)

-

Microplate reader with fluorescence detection capabilities

-

Black, opaque 96-well microplates

Preparation of Reagents

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Protect the solution from light and store at -20°C.

-

Enzyme Solution: Prepare a working solution of the purified enzyme in the appropriate assay buffer immediately before use. The optimal concentration will need to be determined empirically.

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard in the assay buffer to generate a standard curve. This is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

Assay Protocol for Cathepsin H Activity

-

Assay Buffer: A typical assay buffer for Cathepsin H is a sodium phosphate buffer at a pH of 6.0, containing a reducing agent such as dithiothreitol (DTT) and a chelating agent like EDTA.

-

Reaction Setup: In a 96-well plate, add the assay buffer to each well.

-

Add the this compound substrate to each well to achieve the desired final concentration.

-

To initiate the reaction, add the Cathepsin H enzyme solution to the wells. Include a no-enzyme control to measure background fluorescence.

-

Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm. Record data at regular intervals.

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve. Convert the RFU/min to moles of AMC/min using the AMC standard curve.

Assay Protocol for Aminopeptidase B Activity

-

Assay Buffer: A suitable assay buffer for Aminopeptidase B is typically a Tris-HCl buffer at a pH of 7.5.

-

Reaction Setup: Follow the same general procedure as for Cathepsin H, adding the appropriate assay buffer, substrate, and Aminopeptidase B enzyme to the wells of a 96-well plate.

-

Fluorescence Measurement: Monitor the fluorescence increase at the same excitation and emission wavelengths as for Cathepsin H.

-

Data Analysis: Analyze the data as described for the Cathepsin H assay to determine the enzymatic activity.

Visualizations

Signaling Pathway of Enzymatic Action

References

- 1. Preparation of cathepsins B and H by covalent chromatography and characterization of their catalytic sites by reaction with a thiol-specific two-protonic-state reactivity probe. Kinetic study of cathepsins B and H extending into alkaline media and a rapid spectroscopic titration of cathepsin H at pH 3-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid affinity chromatographic method for the isolation of human cathepsin H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin H functions as an aminopeptidase in secretory vesicles for production of enkephalin and galanin peptide neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Membrane Bound Aminopeptidase B of a Potential Probiotic <i>Pediococcus acidilactici</i> NCDC 252: Purification, Physicochemical and Kinetic Characterization - ProQuest [proquest.com]

An In-depth Technical Guide to the Synthesis and Purification of L-Arginine 7-amido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and subsequent purification of L-Arginine 7-amido-4-methylcoumarin, a widely utilized fluorogenic substrate in biochemical assays for the detection of various proteases. The document outlines a detailed, step-by-step solution-phase synthesis protocol, followed by robust purification methods to yield a high-purity final product.

Synthesis of L-Arginine 7-amido-4-methylcoumarin

The synthesis of L-Arginine 7-amido-4-methylcoumarin is achieved through a multi-step process involving the synthesis of the fluorescent core, 7-amino-4-methylcoumarin, followed by a peptide coupling reaction with a protected L-arginine derivative, and concluding with the removal of the protecting groups.

Synthesis of 7-amino-4-methylcoumarin (AMC)

The precursor, 7-amino-4-methylcoumarin, is synthesized via the Pechmann condensation reaction. This classic method involves the acid-catalyzed reaction of a phenol with a β-ketoester.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-aminophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or an acidic ion-exchange resin (e.g., Amberlyst-15), to the mixture while stirring.

-

Reaction Conditions: Heat the reaction mixture to 100-120°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and then dry the crude 7-amino-4-methylcoumarin. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol/water.

Coupling of Protected L-Arginine with 7-amino-4-methylcoumarin

The formation of the amide bond between L-arginine and 7-amino-4-methylcoumarin is achieved using a solution-phase peptide coupling method. To prevent unwanted side reactions, protected L-arginine, specifically Nα-Boc-Nω-Pbf-L-arginine (Boc-L-Arg(Pbf)-OH), is used. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, and the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidino side chain.

Experimental Protocol:

-

Activation of L-Arginine: In a reaction vessel, dissolve Boc-L-Arg(Pbf)-OH (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add N-hydroxysuccinimide (NHS, 1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equivalents). Stir the mixture at 0°C for 30 minutes to form the NHS-activated ester.

-

Coupling Reaction: To the activated L-arginine solution, add a solution of 7-amino-4-methylcoumarin (1 equivalent) in DMF. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected L-Arginine 7-amido-4-methylcoumarin.

Deprotection of L-Arginine 7-amido-4-methylcoumarin

The final step in the synthesis is the removal of the Boc and Pbf protecting groups to yield the desired product. This is typically achieved by acidolysis using trifluoroacetic acid (TFA) in the presence of scavengers to trap the reactive carbocations generated during the deprotection process.

Experimental Protocol:

-

Cleavage Cocktail: Prepare a cleavage cocktail consisting of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v). TIS acts as a scavenger.

-

Deprotection Reaction: Dissolve the crude protected L-Arginine 7-amido-4-methylcoumarin in the cleavage cocktail and stir at room temperature for 2-4 hours.

-

Product Precipitation: After the deprotection is complete (monitored by HPLC), precipitate the crude product by adding cold diethyl ether.

-

Isolation: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum to obtain the crude L-Arginine 7-amido-4-methylcoumarin as a salt (e.g., trifluoroacetate salt).

Purification of L-Arginine 7-amido-4-methylcoumarin

Purification of the crude product is crucial to obtain a high-purity compound suitable for use in sensitive enzymatic assays. A two-step purification process involving recrystallization and preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective method for removing a significant portion of impurities from the crude product.

Experimental Protocol:

-

Solvent Selection: A suitable solvent system for recrystallization is a mixture of a polar protic solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is less soluble. A mixture of methanol/diethyl ether or ethanol/water can be effective.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent (e.g., methanol). Slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest purity (≥99%), preparative reverse-phase HPLC is the method of choice.

Experimental Protocol:

-

Column: A C18 reverse-phase preparative column is typically used.

-

Mobile Phase: A gradient elution is employed using two mobile phases:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A typical gradient would be a linear increase in the concentration of Mobile Phase B (e.g., from 5% to 50% over 30 minutes). The exact gradient should be optimized based on analytical HPLC of the crude material.

-

Detection: The elution of the compound is monitored by UV absorbance at a suitable wavelength (e.g., 280 nm or 325 nm).

-

Fraction Collection: Collect the fractions containing the pure product.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the final product as a fluffy, white to off-white powder.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of L-Arginine 7-amido-4-methylcoumarin.

| Parameter | Value |

| Molecular Formula | C₁₆H₂₁N₅O₃ |

| Molecular Weight | 331.37 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in water, DMSO, and methanol |

| Purity (after HPLC) | ≥99% |

| Storage Conditions | -20°C, protected from light and moisture |

| Synthesis Step | Starting Materials | Key Reagents | Typical Yield |

| Synthesis of AMC | m-aminophenol, Ethyl acetoacetate | H₂SO₄ or Amberlyst-15 | 70-85% |

| Coupling Reaction | Boc-L-Arg(Pbf)-OH, 7-amino-4-methylcoumarin | EDC, NHS, DMF | 60-80% |

| Deprotection | Protected L-Arg-AMC | TFA, TIS, Water | >90% |

| Overall Yield (after purification) | m-aminophenol, Boc-L-Arg(Pbf)-OH | - | 30-50% |

Mandatory Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of L-Arginine 7-amido-4-methylcoumarin.

Purification Workflow

Caption: Workflow for the purification of L-Arginine 7-amido-4-methylcoumarin.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for L-Arg-AMC synthesis.

An In-Depth Technical Guide to L-Arginine 7-amido-4-methylcoumarin: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine 7-amido-4-methylcoumarin (L-Arg-AMC) is a fluorogenic substrate widely utilized in biochemical and cellular research to detect and quantify the activity of specific proteases. This compound consists of the amino acid L-arginine linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact form, the fluorescence of the coumarin moiety is quenched. Upon enzymatic cleavage of the amide bond by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and continuous assay format. This technical guide provides a comprehensive overview of the chemical and physical properties of L-Arginine 7-amido-4-methylcoumarin, detailed experimental protocols for its use, and visualizations of the enzymatic reaction and experimental workflows.

Chemical and Physical Properties

L-Arginine 7-amido-4-methylcoumarin is commercially available, most commonly as a hydrochloride (HCl) or dihydrochloride (2HCl) salt, which enhances its solubility and stability. The key properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | [1] |

| Synonyms | L-Arg-AMC, Arginine 4-methyl-7-coumarylamide, H-Arg-AMC | [2][3][4][5] |

| CAS Number | 69304-16-1 (hydrochloride), 113712-08-6 (dihydrochloride) | [1][6][7][8][9] |

| Appearance | White to off-white or light yellow crystalline powder | [6] |

Table 2: Molecular and Physical Data for L-Arginine 7-amido-4-methylcoumarin Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂ClN₅O₃ | [1] |

| Molecular Weight | 367.83 g/mol | [7] |

| Solubility | Soluble in acetic acid:water (1:1) at 50 mg/mL. | [5] |

| Storage Temperature | -20°C, protect from light. | [5] |

Table 3: Molecular and Physical Data for L-Arginine 7-amido-4-methylcoumarin Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₁N₅O₃·2HCl | [6][8] |

| Molecular Weight | 404.30 g/mol | [6][8][10] |

| Melting Point | 269-273 °C | [6] |

| Storage Temperature | -20°C, protect from light. | [4] |

Table 4: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum | ~340-380 | |

| Emission Maximum | ~440-460 |

Enzymatic Reaction and Cellular Applications

L-Arginine 7-amido-4-methylcoumarin is a specific substrate for certain aminopeptidases, notably Cathepsin H and Aminopeptidase B.[4][8] These enzymes play significant roles in various physiological and pathological processes, including protein degradation, antigen presentation, and hormone processing. The use of L-Arg-AMC allows for the sensitive detection of these enzymes' activities in cell lysates and purified enzyme preparations.

While L-Arg-AMC is not a direct participant in signaling pathways, it serves as a critical tool for measuring the activity of enzymes that are involved in these pathways. For instance, Cathepsin H has been implicated in processes such as apoptosis and cell migration. By quantifying Cathepsin H activity, researchers can infer changes in the signaling pathways that regulate these cellular events.

Figure 1: Enzymatic cleavage of L-Arginine 7-amido-4-methylcoumarin.

Experimental Protocols

Preparation of Stock Solutions

a. L-Arginine 7-amido-4-methylcoumarin Stock Solution:

-

Dissolve the powdered L-Arg-AMC salt in a suitable solvent such as a mixture of acetic acid and water (1:1) or DMSO to a stock concentration of 10 mM.[5]

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

b. 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution:

-

For creating a standard curve, dissolve pure AMC powder in DMSO to a concentration of 10 mM.

-

Store this stock solution in aliquots at -20°C, protected from light.

General Protease Activity Assay Protocol

This protocol provides a general framework for measuring the activity of Cathepsin H or Aminopeptidase B using L-Arg-AMC. Specific conditions may need to be optimized for your particular enzyme and experimental setup.

a. Reagents and Materials:

-

L-Arginine 7-amido-4-methylcoumarin stock solution (10 mM)

-

7-Amino-4-methylcoumarin (AMC) standard stock solution (10 mM)

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 8 mM cysteine and 1 mM EDTA for Cathepsin H)

-

Enzyme preparation (purified enzyme or cell lysate)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

b. Procedure:

-

Prepare AMC Standards:

-

Perform serial dilutions of the 10 mM AMC stock solution in the assay buffer to create a standard curve. A typical concentration range is 0-50 µM.

-

Add a fixed volume (e.g., 100 µL) of each standard dilution to the wells of the 96-well plate.

-

-

Prepare Enzyme Reaction:

-

In separate wells, add your enzyme sample (e.g., 5-50 µL of cell lysate or an appropriate amount of purified enzyme).

-

Include a negative control containing the assay buffer without the enzyme.

-

Adjust the total volume in each well to 90 µL with the assay buffer.

-

-

Initiate the Reaction:

-

Add 10 µL of the 10 mM L-Arg-AMC stock solution to each well containing the enzyme and the negative control to a final concentration of 1 mM (adjust as needed based on enzyme kinetics).

-

The final reaction volume will be 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes). The incubation time may need to be optimized.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of approximately 440-460 nm.

-

Kinetic assays can also be performed by taking readings at multiple time points.

-

c. Data Analysis:

-

Subtract the fluorescence of the negative control from all experimental readings.

-

Plot the fluorescence of the AMC standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of AMC produced in your enzyme reactions.

-

Calculate the enzyme activity, typically expressed as nmol of AMC produced per minute per mg of protein.

Figure 2: Experimental workflow for a protease assay using L-Arg-AMC.

Visualization of a Relevant Cellular Process

Cathepsin H is involved in various cellular processes, including the regulation of apoptosis. An increase in Cathepsin H activity can be indicative of certain cellular states or disease progression. The assay using L-Arginine 7-amido-4-methylcoumarin allows for the quantification of this activity, providing insights into the apoptotic pathway.

Figure 3: Role of Cathepsin H activity measurement in apoptosis studies.

Conclusion

L-Arginine 7-amido-4-methylcoumarin is a powerful and versatile tool for researchers in various fields of life sciences. Its well-defined chemical and physical properties, coupled with its high sensitivity as a fluorogenic substrate, make it an indispensable reagent for studying the activity of key proteases like Cathepsin H and Aminopeptidase B. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in research settings, ultimately contributing to a deeper understanding of complex biological processes and the development of novel therapeutics.

References

- 1. Cathepsin H - Wikipedia [en.wikipedia.org]

- 2. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 3. Functional imaging of proteases: recent advances in the design and application of substrate- and activity- based probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Aminopeptidase B - Wikipedia [en.wikipedia.org]

- 6. Fluorescent probes for proteolysis: Tools for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

L-Arginine 7-amido-4-methylcoumarin dihydrochloride: A Technical Guide to Substrate Specificity and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine 7-amido-4-methylcoumarin (L-Arg-AMC) dihydrochloride is a fluorogenic substrate utilized in the sensitive detection of specific protease activity. This technical guide provides an in-depth overview of its substrate specificity, kinetic parameters with various enzymes, and detailed experimental protocols for its use in research and drug development. The core of its application lies in the enzymatic cleavage of the amide bond linking L-arginine to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The release of free AMC results in a quantifiable increase in fluorescence, directly proportional to the enzyme's activity.

Substrate Specificity

L-Arginine 7-amido-4-methylcoumarin is primarily recognized by enzymes that exhibit specificity for a basic amino acid, particularly arginine, at the P1 position of their substrate. The lack of an N-terminal protecting group makes it a substrate for certain aminopeptidases.

Primary Target Enzymes:

-

Aminopeptidase B (EC 3.4.11.6): This exopeptidase selectively removes N-terminal arginine and lysine residues from peptides. Aminopeptidase B plays a crucial role in the final stages of prohormone and proneuropeptide processing.[1][2]

-

Cathepsin H (EC 3.4.22.16): A lysosomal cysteine protease with a unique aminopeptidase activity, Cathepsin H is involved in various physiological and pathological processes, including protein degradation, immune responses, and cancer progression.[3][4][5]

Other Potential Enzymes:

While primarily a substrate for the enzymes listed above, other proteases with trypsin-like activity that can accommodate an unblocked N-terminus may also cleave L-Arg-AMC, albeit with potentially lower efficiency. The specificity is significantly influenced by the absence of an N-terminal blocking group, distinguishing it from substrates like Z-Arg-AMC or Boc-Arg-AMC.

Quantitative Data: Kinetic Parameters

The following table summarizes the available kinetic parameters for the hydrolysis of L-Arginine 7-amido-4-methylcoumarin and similar substrates by various enzymes. This data is essential for designing enzyme inhibition assays and for comparative studies.

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Arginine Aminopeptidase (Lactobacillus sakei) | L-Arg-AMC | 15.9 | 211.4 µmol·h-1·mg-1 | Not Reported | Not Reported | [6] |

| Porcine Liver Aminopeptidase B | L-Arginine β-naphthylamide | 35 | Not Reported | Not Reported | Not Reported | [7] |

| Rat Liver Cathepsin H | Peptidic Substrates | Data not readily available for L-Arg-AMC | - | - | - | [8] |

Experimental Protocols

Preparation of a 7-Amino-4-methylcoumarin (AMC) Standard Curve

A standard curve is essential for converting the rate of fluorescence increase (RFU/s) into the molar rate of substrate hydrolysis.

Materials:

-

7-Amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (specific to the enzyme being studied)

-

Black, flat-bottom 96-well microplate

Procedure:

-

Prepare a 10 mM AMC Stock Solution: Dissolve the appropriate amount of AMC powder in DMSO. For example, dissolve 1.75 mg of AMC (MW: 175.19 g/mol ) in 1 mL of DMSO. Store this stock solution in aliquots at -20°C, protected from light.

-

Prepare an Intermediate AMC Dilution: Dilute the 10 mM stock solution to 100 µM in the desired assay buffer.

-

Serial Dilutions: Perform serial dilutions of the 100 µM AMC solution in the 96-well plate to generate a range of concentrations (e.g., 0 to 20 µM). Ensure each well has the same final volume.

-

Blank: Include wells containing only the assay buffer as a blank control.

-

Fluorescence Measurement: Read the fluorescence intensity of the plate using a microplate reader with excitation wavelength set to ~360-380 nm and emission wavelength set to ~440-460 nm.

-

Data Analysis: Subtract the average fluorescence of the blank wells from all other readings. Plot the background-subtracted relative fluorescence units (RFU) against the corresponding AMC concentrations. Perform a linear regression to obtain the slope of the standard curve (RFU/µM).

Cathepsin H Activity Assay

This protocol is adapted from a commercially available kit and can be used as a guideline.[9]

Materials:

-

Recombinant or purified Cathepsin H

-

L-Arginine 7-amido-4-methylcoumarin dihydrochloride (L-Arg-AMC)

-

Cathepsin H Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, containing DTT and EDTA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of L-Arg-AMC in DMSO.

-

Prepare the Cathepsin H Assay Buffer. The optimal pH for Cathepsin H activity can vary, but is often in the acidic range.[10]

-

Dilute the Cathepsin H enzyme to the desired concentration in chilled assay buffer immediately before use.

-

-

Assay Protocol:

-

Add 50 µL of the enzyme solution to the wells of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time at room temperature.

-

Prepare a reaction mix by diluting the L-Arg-AMC stock solution in the assay buffer to the desired final concentration (e.g., 2X the final concentration).

-

Initiate the reaction by adding 50 µL of the L-Arg-AMC reaction mix to each well.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence kinetically at 37°C, with excitation at ~400 nm and emission at ~505 nm (note: optimal wavelengths may vary slightly depending on the instrument). Record readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of the reaction (ΔRFU/min) from the linear portion of the kinetic curve.

-

Use the AMC standard curve to convert the rate from RFU/min to pmol/min.

-

Calculate the specific activity (pmol/min/µg of enzyme).

-

Aminopeptidase B Activity Assay

Materials:

-

Recombinant or purified Aminopeptidase B

-

This compound (L-Arg-AMC)

-

Aminopeptidase B Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing specific activators if required, such as Cl- ions).[11]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of L-Arg-AMC in DMSO.

-

Prepare the Aminopeptidase B Assay Buffer.

-

Dilute the Aminopeptidase B enzyme to the desired concentration in chilled assay buffer.

-

-

Assay Protocol:

-

Add 50 µL of the enzyme solution to the wells of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor.

-

Prepare a reaction mix by diluting the L-Arg-AMC stock solution in the assay buffer to the desired final concentration.

-

Initiate the reaction by adding 50 µL of the L-Arg-AMC reaction mix.

-

-

Fluorescence Measurement:

-

Measure the fluorescence kinetically at the optimal temperature for the enzyme (e.g., 37°C), with excitation at ~360-380 nm and emission at ~440-460 nm.

-

-

Data Analysis:

-

Calculate the reaction rate and specific activity as described for the Cathepsin H assay.

-

Signaling Pathways and Biological Relationships

Cathepsin H in Cancer Progression

Cathepsin H has been implicated in tumor invasion and metastasis. One proposed mechanism involves the cleavage of the focal adhesion protein talin, which in turn influences integrin activity and cell migration.[12]

Caption: Cathepsin H signaling in cancer cell migration.

Aminopeptidase B in Neuropeptide Processing

Aminopeptidase B is involved in the proteolytic processing of proneuropeptides, such as proenkephalin. It acts sequentially after an initial cleavage by endopeptidases like Cathepsin L to remove N-terminal basic residues, leading to the mature, active neuropeptide.[1]

Caption: Role of Aminopeptidase B in proenkephalin processing.

Experimental Workflow for Enzyme Characterization

The following diagram illustrates a typical workflow for characterizing an enzyme using L-Arginine 7-amido-4-methylcoumarin.

References

- 1. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsins mediate tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsins in digestive cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Cathepsins and cancer risk: a Mendelian randomization study [frontiersin.org]

- 6. Purification and Characterization of an Arginine Aminopeptidase from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Porcine liver aminopeptidase B. Substrate specificity and inhibition by amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cathepsin H Activity Assay Kit (Fluorometric) (ab65305) | Abcam [abcam.com]

- 10. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aminopeptidase B - Wikipedia [en.wikipedia.org]

- 12. Cathepsin H Mediates the Processing of Talin and Regulates Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cathepsin H and Aminopeptidase B Activity Assays Using L-Arginine 7-amido-4-methylcoumarin

This guide provides a comprehensive overview and detailed protocols for the measurement and differentiation of Cathepsin H (CtsH) and Aminopeptidase B (AP-B) activity using the fluorogenic substrate L-Arginine 7-amido-4-methylcoumarin (Arg-AMC).

Introduction

Cathepsin H is a lysosomal cysteine protease that is unique among cathepsins for possessing both endopeptidase and aminopeptidase activities.[1][2] It is ubiquitously expressed in human tissues and is involved in various physiological processes, including cellular protein turnover.[1][3][4] Aminopeptidase B is a zinc-dependent exopeptidase that specifically cleaves N-terminal arginine and lysine residues from peptides.[5][6]

Both enzymes are capable of hydrolyzing the fluorogenic substrate L-Arginine 7-amido-4-methylcoumarin (Arg-AMC).[7] This shared substrate specificity necessitates a carefully designed assay strategy to distinguish their individual contributions to total enzymatic activity in a biological sample. This guide outlines the principles, protocols, and data analysis techniques required to perform these measurements accurately.

Assay Principle

The assay is based on the enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (AMC) group. In its intact form, the Arg-AMC substrate is weakly fluorescent. Upon hydrolysis by either Cathepsin H or Aminopeptidase B, the free AMC fluorophore is released, resulting in a significant increase in fluorescence.[8][9] This increase can be monitored kinetically using a fluorescence spectrophotometer or plate reader, allowing for a sensitive, real-time measurement of enzymatic activity.

Differentiating Cathepsin H and Aminopeptidase B Activity

The key to distinguishing the activity of Cathepsin H from Aminopeptidase B in a mixed sample is the strategic use of specific enzyme inhibitors. While both enzymes act on Arg-AMC, they belong to different protease classes and are sensitive to different inhibitors.

-

Cathepsin H is a cysteine protease and is inhibited by general cysteine protease inhibitors such as E-64.[10]

-

Aminopeptidase B is a metallopeptidase that is specifically inhibited by compounds like bestatin and arphenamine A .[11]

Critically, studies have shown that inhibitors of Aminopeptidase B, such as bestatin, have no effect on Cathepsin H activity.[11] This differential sensitivity allows for the selective measurement of each enzyme's activity through the following logical workflow:

-

Measure Total Activity: The combined activity of both Cathepsin H and Aminopeptidase B is measured in the absence of any specific inhibitors.

-

Measure Cathepsin H Activity: The assay is repeated in the presence of an Aminopeptidase B-specific inhibitor (e.g., bestatin). The remaining measured activity is attributable solely to Cathepsin H.

-

Calculate Aminopeptidase B Activity: The activity of Aminopeptidase B is determined by subtracting the Cathepsin H activity (from step 2) from the Total Activity (from step 1).

Quantitative Data Summary

The following tables summarize key parameters for designing and executing the activity assays.

Table 1: Optimal Assay Conditions & Parameters

| Parameter | Cathepsin H | Aminopeptidase B | Notes |

|---|---|---|---|

| Optimal pH | 5.5 - 7.0[3][11][12] | 5.0 - 7.5[5][13] | Optimal pH can be source-dependent; empirical testing is recommended. |

| Assay Temperature | 37 - 40 °C[12] | 37 °C[5] | Maintain consistent temperature for all experiments. |

| Activators | Reducing agents (DTT, L-Cysteine)[11] | Not required | Cysteine proteases require a reduced active site cysteine for activity. |

| Excitation λ | 360 - 380 nm[8][14] | 360 - 380 nm[8][14] | For released AMC fluorophore. |

| Emission λ | 440 - 460 nm[8][14] | 440 - 460 nm[8][14] | For released AMC fluorophore. |

Table 2: Kinetic Parameters for Arg-AMC

| Enzyme | Source Organism | Kₘ (µM) | Notes |

|---|---|---|---|

| Aminopeptidase B | Lactobacillus sakei | 15.9[5] | Provides a reference value for AP-B type enzymes. |

| Puromycin-sensitive aminopeptidase | Not Specified | 12[9] | Demonstrates typical affinity for Arg-AMC by an aminopeptidase. |

Table 3: Inhibitor Specificity

| Inhibitor | Target Enzyme(s) | Class | Typical Conc. | Notes |

|---|---|---|---|---|

| Bestatin | Aminopeptidase B[11] | Peptidase Inhibitor | 10 - 40 µM | Does not inhibit Cathepsin H, making it ideal for differentiation.[11] |

| Arphenamine A | Aminopeptidase B[11] | Peptidase Inhibitor | 1 - 10 µM | Does not inhibit Cathepsin H.[11] |

| E-64 | Cysteine Proteases (incl. Cathepsin H)[10] | Irreversible Cysteine Protease Inhibitor | 1 - 10 µM | Can be used as a control to confirm Cathepsin H activity. |

Experimental Protocols

This section provides a detailed methodology for performing the activity assays in a 96-well plate format.

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 6.5.

-

For Cathepsin H Activity: Immediately before use, supplement the assay buffer with 5 mM Dithiothreitol (DTT) or L-Cysteine to ensure the active site cysteine is in a reduced state.[11]

-

-

Substrate Stock (10 mM): Dissolve L-Arginine 7-amido-4-methylcoumarin hydrochloride (Arg-AMC) in anhydrous DMSO.[8] Store in light-protected aliquots at -20°C.

-

Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Bestatin and E-64 in an appropriate solvent (e.g., water for Bestatin, DMSO for E-64). Store at -20°C.

-

AMC Standard (1 mM): Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO.[8] Store in light-protected aliquots at -20°C. This will be used to generate a standard curve to quantify the amount of product formed.

-

Prepare AMC Standard Curve:

-

In a 96-well black, flat-bottom plate, prepare serial dilutions of the 1 mM AMC stock in Assay Buffer to generate standards ranging from 0 to 20 µM. A final volume of 200 µL per well is recommended.

-

-

Prepare Reaction Wells:

-

For a total reaction volume of 200 µL, add the following to each well:

-

100 µL of Assay Buffer (containing DTT for CtsH measurements).

-

20-80 µL of sample (e.g., cell lysate, purified enzyme). Adjust volume with Assay Buffer.

-

10 µL of inhibitor stock solution or vehicle (DMSO/water).

-

Total Activity Wells: Add vehicle.

-

CtsH Activity Wells: Add Bestatin (final concentration ~20 µM).

-

Negative Control Wells: Add E-64 (final concentration ~10 µM) or no enzyme.

-

-

-

-

Pre-incubation:

-

Cover the plate and incubate at 37°C for 10-15 minutes to allow the inhibitors to bind to their target enzymes.

-

-

Reaction Initiation:

-

Prepare a working solution of Arg-AMC by diluting the 10 mM stock in Assay Buffer. A final concentration of 50-100 µM in the well is a good starting point.

-

Add 20 µL of the Arg-AMC working solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 60 seconds for 30 to 60 minutes.

-

-

AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the slope (RFU/µM or RFU/nmol).[8]

-

Calculate Initial Velocity (V₀): For each experimental well, plot the relative fluorescence units (RFU) against time (minutes). Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).

-

Convert to Molar Rate: Convert the V₀ from RFU/min to a molar rate (e.g., nmol/min) using the slope from the AMC standard curve:

-

Activity (nmol/min) = (V₀ in RFU/min) / (Slope of standard curve in RFU/nmol)

-

-

Determine Specific Activity: Normalize the activity to the amount of protein added to the well (typically in mg).

-

Specific Activity (nmol/min/mg) = Activity (nmol/min) / Protein (mg)

-

-

Calculate Individual Enzyme Activities:

-

Cathepsin H Activity = Activity measured in the presence of Bestatin.

-

Aminopeptidase B Activity = (Total Activity) - (Cathepsin H Activity).

-

References

- 1. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Cysteine Protease Cathepsins B, H, C, and X/Z in Neurodegenerative Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin H: Molecular characteristics and clues to function and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ham - Wikipedia [en.wikipedia.org]

- 5. Purification and Characterization of an Arginine Aminopeptidase from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cathepsin H Functions as an Aminopeptidase in Secretory Vesicles for Production of Enkephalin and Galanin Peptide Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

The Enzymatic Cleavage of L-Arginine 7-amido-4-methylcoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic cleavage of the fluorogenic substrate L-Arginine 7-amido-4-methylcoumarin (L-Arg-AMC). This substrate is a valuable tool for the sensitive and real-time measurement of protease activity, which is critical for advancing research and developing novel therapeutics.[1][2]

Core Principle: Fluorogenic Protease Assays

Fluorogenic protease assays employ a synthetic peptide substrate, in this case, L-Arginine, covalently linked to a fluorophore, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC molecule is quenched. Upon enzymatic cleavage of the amide bond between L-Arginine and AMC, the free fluorophore is released, leading to a significant increase in fluorescence intensity. This increase is directly proportional to the protease activity and can be monitored in real-time.[1]

Enzymes Catalyzing the Cleavage of L-Arginine 7-amido-4-methylcoumarin

L-Arg-AMC is a substrate for a variety of proteases, particularly those with a specificity for cleaving after arginine residues. The primary enzymes that recognize and cleave this substrate are detailed below.

| Enzyme Class | Specific Enzymes | Biological Relevance |

| Cysteine Proteases | Cathepsin H[3][4][5][6][7] | Involved in protein degradation and processing within lysosomes, bone resorption, and antigen processing.[3] |

| Papain[8][9] | A plant-derived cysteine protease often used as a model enzyme in research. | |

| Aminopeptidases | Aminopeptidase B[3][6][7] | Plays a role in various physiological processes, including protein degradation and peptide signaling.[3] |

| Serine Proteases | Trypsin[8][9] | A key digestive enzyme in the small intestine, also used widely in biotechnology. |

| Deubiquitinating Enzymes (DUBs) | Specifically, Ubiquitin C-terminal Hydrolases (UCHs) like UCH-L3 and Ubiquitin-specific Processing Proteases (USPs) like Isopeptidase T can cleave ubiquitin-AMC conjugates, demonstrating the utility of AMC in studying the ubiquitin-proteasome system.[10][11] |

Quantitative Data: Photophysical Properties of AMC

The selection of a fluorophore is a critical decision in designing robust and sensitive protease assays. 7-amino-4-methylcoumarin (AMC) is a widely used coumarin-based fluorophore with the following key characteristics.[1]

| Property | Value | References |

| Excitation Maximum | ~341-380 nm | [12] |

| Emission Maximum | ~440-460 nm | [12][13] |

| Molecular Weight | 175.18 g/mol | [12] |

| Appearance | Solid Powder | [12] |

| Solubility | Soluble in DMSO, DMF, and acetone | [12] |

Experimental Protocol: A Guideline for Measuring Protease Activity

This section provides a detailed methodology for a standard in vitro protease assay using L-Arginine 7-amido-4-methylcoumarin.

1. Reagent Preparation:

-

Assay Buffer: Prepare an appropriate assay buffer for the specific enzyme being investigated. The optimal pH and ionic strength will vary depending on the enzyme. A common starting point is 50 mM HEPES or Tris-HCl buffer at a pH optimal for the enzyme of interest.

-

Substrate Stock Solution: Dissolve L-Arginine 7-amido-4-methylcoumarin hydrochloride in anhydrous DMSO to prepare a stock solution, typically at a concentration of 10 mM. Store this stock solution protected from light at -20°C.[12]

-

Enzyme Solution: Prepare a working solution of the purified or crude enzyme in the assay buffer. The final enzyme concentration should be optimized to ensure the reaction proceeds at a linear rate for the duration of the assay.

-

Positive and Negative Controls:

-

Positive Control: A known active preparation of the protease being studied.[1]

-

Negative Control (No Enzyme): A well containing only the assay buffer and substrate to measure background fluorescence.[2]

-

Vehicle Control: If screening for inhibitors, include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compounds.[1]

-

2. Assay Execution (96-well plate format):

-

Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence and light scattering.

-

Buffer Addition: Add 50 µL of the appropriate assay buffer to each well.[2]

-

Enzyme/Inhibitor Addition: Add 25 µL of the diluted enzyme solution or the inhibitor solution to the corresponding wells.

-

Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the potential inhibitors for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the L-Arg-AMC substrate solution to all wells.[2] Mix gently.

-

Fluorescence Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Measure the fluorescence intensity (Relative Fluorescence Units, RFU) at regular intervals (e.g., every minute) for a period of 30-60 minutes.[2] Use an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[14]

3. Data Analysis:

-

Background Subtraction: Subtract the background fluorescence values (from the no-enzyme control wells) from the values obtained for each enzyme reaction.[2]

-

Determine Initial Velocity (V₀): Plot the fluorescence intensity versus time. The initial velocity of the reaction is determined from the slope of the linear portion of this curve.[1]

-

Enzyme Kinetics (Km and Vmax): To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the L-Arg-AMC substrate. Fit the initial velocity data to the Michaelis-Menten equation.[1]

-

Standard Curve: To quantify the amount of released AMC, a standard curve of free AMC is essential.[12] This allows for the conversion of RFU to the concentration of product formed.

Visualizations

Enzymatic Cleavage of L-Arginine 7-amido-4-methylcoumarin

Caption: Enzymatic cleavage of L-Arg-AMC by a protease.

Experimental Workflow for a Protease Assay

Caption: A typical workflow for an in vitro protease assay.

Simplified Ubiquitin-Proteasome Signaling Pathway

Caption: Role of DUBs in the Ubiquitin-Proteasome System.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy L-Arginine-7-amido-4-methylcoumarin hydrochloride | 69304-16-1 [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. L-Arginine 7-amido-4-methylcoumarin dihydrochloride [gbiosciences.com]

- 7. goldbio.com [goldbio.com]

- 8. scbt.com [scbt.com]

- 9. Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride - Creative Enzymes [creative-enzymes.com]

- 10. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]

- 14. ubpbio.com [ubpbio.com]

L-Arginine 7-amido-4-methylcoumarin: A Technical Guide for Studying Proteolytic Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Arginine 7-amido-4-methylcoumarin (L-Arg-AMC) is a fluorogenic substrate widely employed in biochemical assays to detect and quantify the activity of specific proteases. This synthetic molecule consists of the amino acid L-arginine linked to the fluorescent compound 7-amino-4-methylcoumarin (AMC) via an amide bond. In its intact form, the fluorescence of the coumarin moiety is quenched. Upon enzymatic cleavage of the amide bond by a protease, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity can be measured to determine enzyme activity. This property makes L-Arg-AMC an invaluable tool for studying proteolytic pathways, screening for enzyme inhibitors, and diagnosing diseases characterized by altered protease activity.

This technical guide provides an in-depth overview of the principles and applications of L-Arg-AMC in proteolytic studies, complete with detailed experimental protocols, data presentation, and visualizations of relevant biological pathways.

Mechanism of Action

The utility of L-Arginine 7-amido-4-methylcoumarin in protease assays is based on a straightforward yet sensitive fluorogenic mechanism. The core principle is the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.[1][2]

-

Quenched State: In the intact L-Arg-AMC molecule, the 7-amino-4-methylcoumarin (AMC) group is covalently linked to L-arginine. In this conjugated form, the fluorescence of the AMC moiety is significantly suppressed or "quenched".[1]

-

Enzymatic Cleavage: Certain proteases, particularly those with specificity for arginine at the P1 position, recognize and cleave the amide bond between the arginine residue and the AMC molecule.[3]

-

Fluorescence Emission: The cleavage releases the free 7-amino-4-methylcoumarin. Unbound AMC is highly fluorescent, emitting a characteristic blue light when excited by ultraviolet (UV) light.[2] The intensity of this fluorescence is directly proportional to the amount of AMC released, and therefore, to the activity of the protease.[1]

Target Proteases and Applications

L-Arginine 7-amido-4-methylcoumarin is a specific substrate for aminopeptidases that cleave N-terminal arginine residues. Its primary targets include:

-

Cathepsin H: A lysosomal cysteine protease that exhibits unique aminopeptidase activity.[4] It is involved in various physiological and pathological processes, including protein degradation, antigen presentation, and cancer progression.[5][6]

-

Aminopeptidase B: A zinc-dependent exopeptidase that selectively removes arginine and lysine residues from the N-terminus of peptides.[7][8] It plays a role in the final stages of processing peptide hormones and neurotransmitters.[7]

Due to its specificity, L-Arg-AMC is utilized in a variety of research and drug development applications:

-

Enzyme Kinetics: To determine kinetic parameters such as Km and kcat for target proteases.

-

Inhibitor Screening: In high-throughput screening assays to identify and characterize inhibitors of cathepsin H and aminopeptidase B.

-

Cellular Studies: To measure protease activity in cell lysates and tissue homogenates, providing insights into cellular function and disease states.[9]

-

Drug Discovery: As a tool in the development of therapeutic agents targeting proteases involved in diseases like cancer and neurodegenerative disorders.[10]

Quantitative Data

Spectral Properties

The fluorescent product of the enzymatic reaction, 7-amino-4-methylcoumarin (AMC), has well-defined excitation and emission spectra.

| Parameter | Wavelength (nm) |

| Excitation Maximum | 341 - 380 |

| Emission Maximum | 440 - 460 |

Note: Optimal wavelengths may vary slightly depending on buffer conditions and instrumentation.

Kinetic Parameters

The following table summarizes the reported kinetic constants for the hydrolysis of L-Arg-AMC by a relevant protease.

| Enzyme | Km (µM) |

| Arginine Aminopeptidase (from Lactobacillus sakei) | 15.9 |

Note: Kinetic parameters can vary based on the specific enzyme source, purity, and assay conditions.

Experimental Protocols

Preparation of Reagents

1. L-Arg-AMC Stock Solution (10 mM):

-

Dissolve the appropriate amount of L-Arginine 7-amido-4-methylcoumarin hydrochloride powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, for a molecular weight of 367.83 g/mol , dissolve 3.68 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. 7-Amino-4-methylcoumarin (AMC) Standard Stock Solution (10 mM):

-

To quantify the amount of released AMC, a standard curve is necessary.

-

Dissolve 1.75 mg of AMC powder (MW: 175.18 g/mol ) in 1 mL of DMSO to make a 10 mM stock solution.[1]

-

Store in aliquots at -20°C, protected from light.[2]

3. Assay Buffer:

-

The optimal buffer composition and pH depend on the specific protease being studied.

-

For Arginine Aminopeptidase from Lactobacillus sakei, a suitable buffer is 50 mM citric acid-NaOH, pH 5.0.[11]

-

For other aminopeptidases, a common starting point is a Tris or HEPES-based buffer at a pH between 7.0 and 8.5.

AMC Standard Curve Generation

This protocol is for a 96-well plate format with a final volume of 100 µL per well.

-

Intermediate Dilution: Prepare a 100 µM intermediate dilution of the AMC stock solution in the assay buffer.

-

Serial Dilutions: Perform a series of dilutions from the 100 µM intermediate stock to generate a range of concentrations for the standard curve (e.g., 0, 5, 10, 20, 30, 40, 50 µM).

-

Plate Setup: Add 100 µL of each AMC standard dilution to triplicate wells of a black, flat-bottom 96-well microplate. Include wells with 100 µL of assay buffer only to serve as a blank.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 360 nm and emission at approximately 460 nm.[2]

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the readings of all AMC standard wells.

-

Plot the background-subtracted relative fluorescence units (RFU) against the corresponding AMC concentration.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and a coefficient of determination (R²) of ≥ 0.99.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorimetric assays for cathepsin B and cathepsin H with methylcoumarylamide substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L -Arginine-7-amido-4-methylcoumarin cathepsin H substrate 69304-16-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Cysteine cathepsins: From structure, function and regulation to new frontiers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopeptidase B (EC 3.4.11.6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Purification and Characterization of an Arginine Aminopeptidase from Lactobacillus sakei - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Standard Curve Generation for 7-Amino-4-Methylcoumarin (AMC) Fluorescence

Introduction

7-Amino-4-methylcoumarin (AMC) is a widely utilized blue-emitting fluorophore in various biochemical assays, particularly for measuring enzyme activity.[1] When AMC is conjugated to a substrate, such as a peptide, its fluorescence is minimal.[2] Upon enzymatic cleavage of the substrate by a specific enzyme, free AMC is liberated, leading to a significant increase in fluorescence intensity.[1][2] The rate of this fluorescence increase is directly proportional to the enzyme's activity.[1] To accurately quantify the amount of released AMC and thus determine the enzymatic reaction velocity, the generation of a reliable standard curve is essential.[2][3] This application note provides a detailed protocol for creating a standard curve for 7-amino-4-methylcoumarin, a critical step for researchers, scientists, and professionals in drug development to translate relative fluorescence units (RFUs) into a quantitative measure of enzyme activity.[4]

Principle of the Assay

The fundamental principle of an AMC-based assay is to establish a linear relationship between the concentration of free AMC and its corresponding fluorescence intensity.[1] By preparing a series of known concentrations of AMC and measuring their fluorescence, a standard curve can be plotted. This curve then serves as a calibration tool to determine the concentration of AMC produced in an enzymatic reaction from its fluorescence reading. The fluorescence of AMC is typically measured with an excitation wavelength in the range of 340-380 nm and an emission wavelength in the range of 440-460 nm.[1][5]

Experimental Protocol

This protocol details the steps for generating a standard curve for 7-amino-4-methylcoumarin in a 96-well plate format.

Materials and Reagents

-

7-Amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure

1. Preparation of 10 mM AMC Stock Solution:

- Carefully weigh the appropriate amount of AMC powder. The molecular weight of AMC is 175.18 g/mol .[2]

- Dissolve the AMC powder in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 1.75 mg of AMC in 1 mL of DMSO.[3]

- Vortex the solution to ensure the AMC is completely dissolved.

- Store the 10 mM AMC stock solution in light-protected aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][3]

2. Preparation of AMC Standard Dilutions:

- Prepare an intermediate dilution of the 10 mM AMC stock solution in the desired Assay Buffer. For instance, dilute the 10 mM stock to 100 µM in Assay Buffer.[1]

- Perform a series of two-fold serial dilutions of the 100 µM AMC solution with the Assay Buffer to generate a range of concentrations for the standard curve. A typical range is from 0 to 50 µM.[1][2]

3. Plate Setup:

- Add 100 µL of each AMC standard dilution to triplicate wells of a black, flat-bottom 96-well microplate.[3]

- Include a "blank" control by adding 100 µL of Assay Buffer only to at least three wells.[1]

4. Fluorescence Measurement:

- Place the 96-well plate in a fluorescence microplate reader.

- Set the excitation wavelength between 340-380 nm and the emission wavelength between 440-460 nm.[2] Specific recommended wavelengths include Ex: 360 nm / Em: 460 nm and Ex: 380 nm / Em: 460 nm.[1][6]

- Measure the relative fluorescence units (RFU) for all wells.

5. Data Analysis:

- Calculate the average fluorescence intensity for the blank wells.

- Subtract the average blank fluorescence from the fluorescence readings of all the AMC standard wells.[3]

- Plot the background-subtracted RFU values (y-axis) against the corresponding AMC concentrations in µM (x-axis).[4]

- Perform a linear regression analysis on the data points that fall within the linear range of the curve.[4] The resulting equation of the line (y = mx + c) and the coefficient of determination (R²) should be determined. An R² value of ≥ 0.99 indicates a good linear fit.[2]

Data Presentation

Table 1: Example Data for AMC Standard Curve

| AMC Concentration (µM) | Average RFU | Standard Deviation | Background-Subtracted RFU |

| 50.00 | 15500 | 250 | 15400 |

| 25.00 | 7800 | 150 | 7700 |

| 12.50 | 3950 | 80 | 3850 |

| 6.25 | 2000 | 50 | 1900 |

| 3.13 | 1050 | 30 | 950 |

| 1.56 | 580 | 20 | 480 |

| 0.78 | 340 | 15 | 240 |

| 0.00 (Blank) | 100 | 10 | 0 |

Mandatory Visualization

Caption: Experimental workflow for generating a 7-amino-4-methylcoumarin (AMC) standard curve.

References

Application Note: Cell-Based Assay for Protease Activity Using L-Arginine 7-amido-4-methylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases play a critical role in numerous physiological and pathological processes, making them significant targets for therapeutic drug development.[1] This application note provides a detailed protocol for a sensitive and reliable cell-based assay to measure the activity of intracellular proteases. The assay utilizes the fluorogenic substrate L-Arginine 7-amido-4-methylcoumarin (L-Arg-AMC). This substrate is specific for certain proteases, such as cathepsin H and aminopeptidase B, which cleave the arginine residue.[2][3] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be measured to quantify enzyme activity.[4] This method is suitable for screening protease inhibitors and studying protease regulation within a cellular context.

Assay Principle

The assay is based on the enzymatic cleavage of a fluorogenic substrate by a target protease within a cell lysate.[3] The L-Arginine 7-amido-4-methylcoumarin substrate consists of L-Arginine linked to the fluorescent molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. When the protease cleaves the amide bond between L-Arginine and AMC, the free AMC is released.[4] Free AMC is highly fluorescent, with an excitation maximum around 341-351 nm and an emission maximum around 440-441 nm.[5][6][7] The measured fluorescence intensity is directly proportional to the protease activity in the sample.[8]

Caption: Principle of the fluorogenic protease assay.

Materials and Reagents

Equipment:

-

Fluorescence microplate reader with filters for AMC detection (Excitation: ~345-380 nm, Emission: ~440-460 nm)[5][6][9]

-

Standard 96-well black, clear-bottom microplates

-

Cell culture incubator (37°C, 5% CO₂)

-

Microcentrifuge

-

Multichannel pipette

-

Ice bucket

Reagents:

-

Cell line of interest

-

Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)

-

Phosphate-Buffered Saline (PBS), sterile

-

L-Arginine 7-amido-4-methylcoumarin hydrochloride (From a supplier like Sigma-Aldrich, Cat. No. A2027)

-

Dimethyl sulfoxide (DMSO)

-

Cell Lysis Buffer (e.g., RIPA buffer or a buffer with non-ionic detergents like Triton™ X-100)[10]

-

Protease Inhibitor Cocktail (optional, if studying a specific protease and want to inhibit others)[11]

-

7-Amino-4-methylcoumarin (AMC) standard (for generating a standard curve)

-

BCA Protein Assay Kit or similar for protein quantification

Experimental Workflow

The overall workflow for the cell-based protease assay involves several key steps, from cell preparation to data analysis.

Caption: High-level workflow for the cell-based protease assay.

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes as needed for other formats.

Step 1: Cell Seeding and Treatment

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize and count the cells. Seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of your test compounds (e.g., protease inhibitors) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired treatment period (e.g., 2 to 24 hours).

Step 2: Cell Lysis

-

After treatment, aspirate the medium from each well.

-

Gently wash the cells once with 100 µL of ice-cold PBS.

-

Aspirate the PBS completely.

-

Add 50 µL of ice-cold Cell Lysis Buffer to each well.[12]

-

Incubate the plate on ice for 10-15 minutes with gentle shaking to ensure complete lysis.

Step 3: Protease Assay

-

Prepare a 2X working solution of the L-Arg-AMC substrate in the assay buffer (the same as the lysis buffer or a compatible buffer). A final concentration of 100 µM is a good starting point, but this should be optimized.

-